![molecular formula C20H13F4N5O3 B3005353 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852450-60-3](/img/structure/B3005353.png)

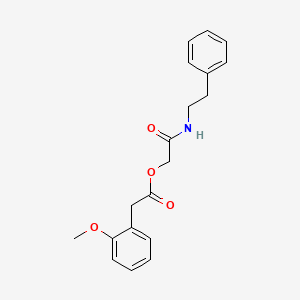

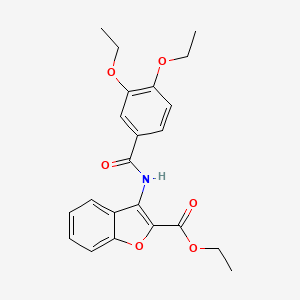

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

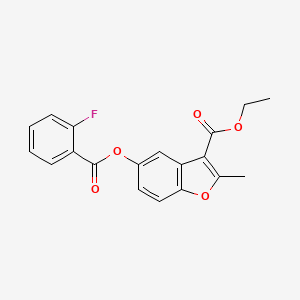

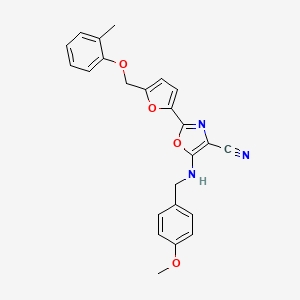

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used. Typically, such syntheses are optimized to maximize yield and minimize the formation of unwanted byproducts .Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other compounds present. For example, it might undergo reactions at the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, or the fluorophenyl group might react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques. These properties are important for understanding how the compound behaves in different environments .Scientific Research Applications

Neuroinflammation Imaging

A study by Damont et al. (2015) explored novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues of these compounds demonstrated subnanomolar affinity for TSPO, comparable to DPA-714, a closely related compound. Two derivatives were radiolabeled with fluorine-18 for in vivo PET imaging in a rodent model of neuroinflammation, showing potential as PET radiotracers for neuroinflammatory processes (Damont et al., 2015).

Antitumor Activity

El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including a compound structurally similar to the query molecule, which showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. This study highlights the potential antitumor applications of such derivatives (El-Morsy et al., 2017).

Antimicrobial and Antioxidant Activities

Research by Rahmouni et al. (2014) and El‐Mekabaty (2015) indicates that compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, structurally similar to the query compound, have potential antimicrobial and antioxidant properties. These studies suggest applications in developing new antimicrobial and antioxidant agents (Rahmouni et al., 2014), (El‐Mekabaty, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHZEQFHSILQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)